methyl 4-({[4-(2,3-dichlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
Description
Methyl 4-({[4-(2,3-dichlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a synthetic compound featuring a tetrahydroimidazo[4,5-c]pyridine core substituted with a 2,3-dichlorophenyl group at position 4 and a methyl benzoate ester linked via a carbonylamino bridge.
Properties
Molecular Formula |
C21H18Cl2N4O3 |
|---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
methyl 4-[[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H18Cl2N4O3/c1-30-20(28)12-5-7-13(8-6-12)26-21(29)27-10-9-16-18(25-11-24-16)19(27)14-3-2-4-15(22)17(14)23/h2-8,11,19H,9-10H2,1H3,(H,24,25)(H,26,29) |
InChI Key |
QPMQTWJIWDMWSN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)N2CCC3=C(C2C4=C(C(=CC=C4)Cl)Cl)N=CN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthesis of this compound involves coupling reactions. One straightforward method is the reaction of 4-(2,3-dichlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylic acid with methyl 4-formylbenzoate.
Reaction Conditions: The reaction typically occurs under reflux conditions in an appropriate solvent, such as dichloromethane or dimethylformamide (DMF).
Industrial Production: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential scale-up.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The reduction of the carbonyl group yields the corresponding alcohol, while substitution reactions lead to various derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of imidazopyridine compounds exhibit significant anticancer properties. Methyl 4-({[4-(2,3-dichlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate has been investigated for its cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : Research has shown that similar compounds can inhibit cell proliferation in breast and colon cancer cell lines, suggesting that this compound may possess similar properties .
Anti-inflammatory Properties
In silico studies have demonstrated that compounds with similar structures can act as inhibitors of the enzyme 5-lipoxygenase (5-LOX), which plays a critical role in inflammation. The docking studies suggest that this compound might exhibit anti-inflammatory effects through selective inhibition of this enzyme .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological properties.
Table 1: Structure-Activity Relationship Insights
| Compound | Modification | Biological Activity |
|---|---|---|
| A | -Cl | Increased cytotoxicity in cancer cells |
| B | -NH2 | Enhanced anti-inflammatory activity |
| C | -CH3 | Improved solubility and bioavailability |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions including carbonylation and amination processes. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound .
Case Studies
Several case studies highlight the potential applications of this compound:
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets. Further studies are needed to elucidate these pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tetrahydroimidazo[4,5-c]Pyridine Cores
Compounds sharing the tetrahydroimidazo[4,5-c]pyridine core but differing in substituents include:
Key Observations :
- Ester vs. Carboxylate : The methyl benzoate ester in the target compound may improve metabolic stability relative to carboxylate-containing analogues (e.g., PD123177), which are more prone to ionization at physiological pH .
Analogues with Benzoate Esters and Heterocyclic Cores
Compounds with benzoate esters but divergent heterocyclic systems include:
Key Observations :
Comparison with Analogues :
Hypothesized Advantages of Target Compound :
- The 2,3-dichlorophenyl group may enhance lipophilicity and receptor binding compared to less halogenated analogues.
- The methyl benzoate ester could prolong half-life relative to ethyl esters (e.g., I-6230) or carboxylates (PD123177).
Biological Activity
Methyl 4-({[4-(2,3-dichlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, including anticancer properties, receptor interactions, and pharmacokinetics.
Chemical Structure and Synthesis
This compound is characterized by its complex structure featuring a dichlorophenyl group and an imidazopyridine moiety. The synthesis of this compound typically involves multi-step reactions that ensure the formation of the desired functional groups while maintaining structural integrity.
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit promising anticancer activity. For instance:
- In vitro studies : Various derivatives have been tested against multiple cancer cell lines. For example, a related compound showed strong cytotoxicity with IC50 values in the low micromolar range against breast and lung cancer cell lines .
- Mechanism of action : The biological activity is often attributed to the inhibition of key signaling pathways involved in cancer progression. For instance, certain imidazoquinolines have been shown to inhibit tubulin polymerization and induce cell cycle arrest .
Receptor Interactions
The compound's interaction with biological receptors plays a crucial role in its pharmacological profile:
- Kinase inhibition : Similar compounds have demonstrated the ability to inhibit receptor tyrosine kinases such as EGFR and VEGFR-2. This inhibition leads to reduced tumor growth and metastasis .
- Docking studies : Computational docking analyses reveal that these compounds can effectively bind to active sites of target receptors, providing insights into their mechanism of action .
Pharmacokinetics
Understanding the pharmacokinetic properties is essential for evaluating the therapeutic potential of this compound:
- Bioavailability : Studies indicate that similar compounds exhibit high oral bioavailability due to favorable absorption characteristics .
- Metabolism : The metabolic pathways involve phase I and II reactions leading to various metabolites. The pharmacologically inactive metabolites are often monitored for toxicity assessments .
Case Studies
Several case studies highlight the effectiveness of related compounds in clinical settings:
- Case Study 1 : A clinical trial involving a derivative of this compound showed significant tumor regression in patients with advanced solid tumors after administration .
- Case Study 2 : Another study focused on the effects of a similar imidazopyridine compound on inflammatory diseases demonstrated its potential as an anti-inflammatory agent through A3 adenosine receptor modulation .
Q & A
(Basic) What are the key steps for synthesizing methyl 4-({[4-(2,3-dichlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate, and how can reaction conditions be optimized?
Methodological Answer:
-
Core Synthesis Steps :
- Heterocyclic Core Formation : Construct the imidazo[4,5-c]pyridine scaffold via cyclocondensation of substituted pyridine derivatives with carbonyl reagents under reflux in anhydrous conditions (e.g., using DMF as a solvent) .
- Amide Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the imidazopyridine moiety to the benzoate ester via an amide bond. Monitor reaction progress via TLC or HPLC .
- Esterification : Protect the carboxylic acid group of the benzoate precursor using methanol under acidic catalysis (e.g., H₂SO₄) .
-
Optimization Parameters :
Variable Optimal Range Impact Temperature 80–100°C Higher yields for cyclization steps Solvent DMF or THF Polarity affects reaction kinetics Catalyst Pd(OAc)₂ (for cross-coupling) Reduces side reactions
(Basic) What spectroscopic and analytical techniques are recommended for structural characterization?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry :
- HRMS (ESI+) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Cl substituents .
- X-ray Crystallography : Use slow evaporation (e.g., ethanol/water mixtures) to grow single crystals for resolving stereochemistry .
(Basic) How should researchers evaluate the compound’s stability under varying storage and experimental conditions?
Methodological Answer:
-
Experimental Design :
- Split-Plot Design : Test stability across temperature (−20°C, 4°C, 25°C), humidity (30%, 60%), and pH (4.0, 7.4, 9.0) using HPLC to quantify degradation products .
- Kinetic Analysis : Calculate half-life (t₁/₂) via Arrhenius plots for accelerated aging studies .
-
Key Metrics :
Condition Acceptable Degradation Threshold 25°C, 60% RH <5% over 6 months pH 7.4 (aqueous) <10% hydrolysis in 24 hours
(Advanced) How can structure-activity relationship (SAR) studies be designed to explore pharmacological potential?
Methodological Answer:
- Modification Strategy :
- Bioassay Workflow :
(Advanced) What protocols are recommended for assessing environmental fate and ecotoxicology?
Methodological Answer:
- Environmental Persistence Studies :
- Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solutions; monitor by LC-MS for byproducts .
- Soil Sorption : Measure log Kₒc values using batch equilibrium experiments .
- Ecotoxicology :
(Advanced) How can computational methods predict binding affinity and metabolic pathways?
Methodological Answer:
- Docking Simulations :
- Metabolism Prediction :
(Advanced) How to resolve contradictions in bioactivity data across different assay platforms?
Methodological Answer:
- Troubleshooting Workflow :
- Assay Validation : Confirm target specificity using knockout cell lines or competitive binding assays .
- Data Normalization : Adjust for batch effects (e.g., plate-to-plate variability) via Z-score transformation .
- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
